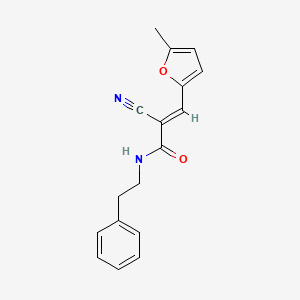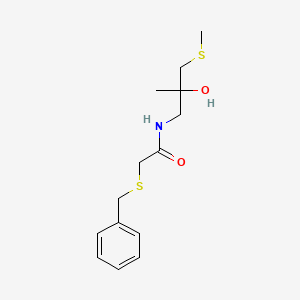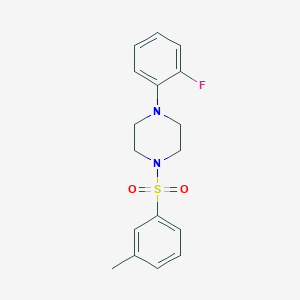
(E)-N-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a benzodioxole ring and an ethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Ethoxyphenyl Group: This involves the ethylation of phenol derivatives using ethyl bromide in the presence of a base.
Coupling Reaction: The final step involves the coupling of the benzodioxole and ethoxyphenyl intermediates through a condensation reaction with an appropriate amide-forming reagent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent quality and yield.
化学反応の分析
Types of Reactions
(E)-N-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like thiols or amines can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Thiol or amine derivatives.
科学的研究の応用
Chemistry
In chemistry, (E)-N-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic materials with unique conductive properties.
作用機序
The mechanism of action of (E)-N-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The ethoxyphenyl group can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (E)-N-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)prop-2-enamide
- (E)-N-(1,3-benzodioxol-5-yl)-3-(4-hydroxyphenyl)prop-2-enamide
- (E)-N-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)prop-2-enamide
Uniqueness
(E)-N-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)prop-2-enamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
特性
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-2-21-15-7-3-13(4-8-15)5-10-18(20)19-14-6-9-16-17(11-14)23-12-22-16/h3-11H,2,12H2,1H3,(H,19,20)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHALOFZPAQTCO-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2644190.png)



![N'-(2-ethoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2644201.png)



![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2644205.png)




